molecular formula C14H17N3O4 B14165824 2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide CAS No. 320741-49-9

2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide

Cat. No.: B14165824
CAS No.: 320741-49-9
M. Wt: 291.30 g/mol
InChI Key: MSPSLMAHAXIQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a dioxane ring fused with an indole moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the cyclization of ethyl 2-oxindoline-5-carboxylate with appropriate reagents to form the spirocyclic oxindole intermediate . This intermediate is then further reacted with hydrazine derivatives to introduce the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

320741-49-9

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide

InChI

InChI=1S/C14H17N3O4/c1-9-3-4-11-10(7-9)14(20-5-2-6-21-14)13(19)17(11)8-12(18)16-15/h3-4,7H,2,5-6,8,15H2,1H3,(H,16,18)

InChI Key

MSPSLMAHAXIQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC(=O)NN

solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.